molecular formula C10H6N2O3 B6150750 5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1344079-05-5

5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6150750
CAS No.: 1344079-05-5
M. Wt: 202.17 g/mol
InChI Key: UJPWKJAMPGYUOD-UHFFFAOYSA-N
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Description

5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound belonging to the class of isoindole derivatives. . This compound is characterized by its unique structure, which includes an isocyanate group and a methyl group attached to the isoindole-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . Another method includes the reaction of maleimides or maleic anhydride with styrenes, which involves the formation of C–C bonds via consecutive activation of C–H bonds .

Industrial Production Methods

Industrial production methods for isoindole-1,3-dione derivatives typically involve the use of phthalic anhydride and urea. The reaction is carried out in a preheated reaction vessel, where phthalic anhydride and urea are mixed and heated to produce the desired product . This method is efficient and yields high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoindole-1,3-dione derivatives, while substitution reactions with amines can produce substituted isoindole-1,3-dione compounds .

Mechanism of Action

The mechanism of action of 5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity underlies its biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-isocyanato-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione include other isoindole-1,3-dione derivatives, such as:

Uniqueness

. This makes it a valuable compound for various scientific and industrial purposes.

Properties

CAS No.

1344079-05-5

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

5-isocyanato-2-methylisoindole-1,3-dione

InChI

InChI=1S/C10H6N2O3/c1-12-9(14)7-3-2-6(11-5-13)4-8(7)10(12)15/h2-4H,1H3

InChI Key

UJPWKJAMPGYUOD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)N=C=O

Purity

95

Origin of Product

United States

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